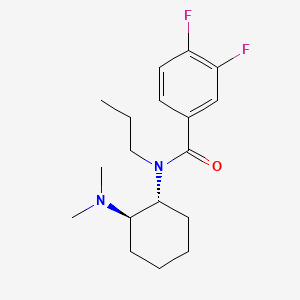

3,4-Difluoro propyl U-47700

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2741276-45-7 |

|---|---|

Fórmula molecular |

C18H26F2N2O |

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propylbenzamide |

InChI |

InChI=1S/C18H26F2N2O/c1-4-11-22(17-8-6-5-7-16(17)21(2)3)18(23)13-9-10-14(19)15(20)12-13/h9-10,12,16-17H,4-8,11H2,1-3H3/t16-,17-/m1/s1 |

Clave InChI |

RVTOLUMXMICZQI-IAGOWNOFSA-N |

SMILES isomérico |

CCCN([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)F)F |

SMILES canónico |

CCCN(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)F)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Elucidation of 3,4-Difluoro propyl U-47700

This guide provides a comprehensive overview of the methodologies and data pertinent to the chemical structure elucidation of 3,4-Difluoro propyl U-47700, a synthetic opioid structurally related to U-47700. The content is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the identification and characterization of this and similar novel psychoactive substances.

Introduction

This compound is a derivative of U-47700, a potent synthetic opioid developed by Upjohn in the 1970s.[1][2] U-47700 and its analogues are known to be agonists of the μ-opioid receptor, exhibiting analgesic effects that are significantly more potent than morphine.[1][3][4][5] The introduction of fluorine atoms and a propyl group to the U-47700 scaffold is anticipated to modify its pharmacokinetic and pharmacodynamic properties. Due to the limited availability of specific research on this compound, this guide will draw upon data from the parent compound and related analogues to present a theoretical yet comprehensive approach to its structural elucidation.

Chemical Identity and Properties

Based on its IUPAC name, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propylbenzamide, the fundamental chemical properties of this compound can be predicted.[6]

| Property | Value | Source |

| Molecular Formula | C18H26F2N2O | [6] |

| Molecular Weight | 324.41 g/mol | [6][7] |

| IUPAC Name | N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propylbenzamide | [6] |

| Parent Compound | U-47700 | [1][4] |

Hypothetical Synthesis Pathway

While specific synthetic routes for this compound are not publicly documented, a plausible synthesis can be conceptualized based on established methods for the synthesis of U-47700 and other N-substituted benzamides. The core of this synthesis would likely involve the acylation of an N-propylated trans-N,N-dimethyl-1,2-cyclohexanediamine with 3,4-difluorobenzoyl chloride.

References

- 1. U-47700 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Development of a vaccine against the synthetic opioid U-47700 [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. U-47700 | Get Smart About Drugs [getsmartaboutdrugs.gov]

- 6. This compound | 2741276-45-7 | Benchchem [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

The Enigmatic Agonist: A Technical Guide to the Presumed Mechanism of Action of 3,4-Difluoro propyl U-47700

Disclaimer: As of late 2025, specific pharmacological data for 3,4-Difluoro propyl U-47700 is not available in the public scientific literature. This guide extrapolates its mechanism of action based on its structural similarity to the well-characterized synthetic opioid U-47700. All quantitative data and experimental protocols are based on U-47700 and general opioid receptor research.

Introduction

This compound is a novel synthetic opioid, classified as a structural analog of U-47700.[1][2] U-47700 is a potent and selective agonist of the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[3][4] The introduction of fluorine atoms to the phenyl ring of the U-47700 scaffold represents a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of the presumed mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: µ-Opioid Receptor Agonism

Like its parent compound, this compound is presumed to exert its effects primarily through agonism at the µ-opioid receptor. This interaction initiates a cascade of intracellular signaling events that ultimately lead to the analgesic and other physiological effects associated with opioids. The activation of the µ-opioid receptor by an agonist like this compound triggers two main signaling pathways: the G-protein signaling pathway and the β-arrestin signaling pathway.[5][6]

G-Protein Signaling Pathway

The "classical" G-protein signaling pathway is considered the primary mediator of the analgesic effects of opioids.[5][6] Upon agonist binding, the µ-opioid receptor undergoes a conformational change, allowing it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated heterotrimeric G-protein (typically of the Gαi/o family).[7][8] This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The GTP-bound Gα subunit then dissociates from the Gβγ dimer.[9][10]

Both the Gαi/o-GTP subunit and the Gβγ dimer can modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9][11] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous cellular proteins, including transcription factors like CREB (cAMP response element-binding protein).[10]

-

Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels.[9] It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[9] This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus reducing neuronal excitability. Additionally, the Gβγ dimer can inhibit N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters such as glutamate (B1630785) and substance P from presynaptic terminals.[9]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Opioid receptor activation can also lead to the activation of the MAPK cascade, particularly the extracellular signal-regulated kinase (ERK).[5] This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.[5]

β-Arrestin Signaling Pathway

The β-arrestin signaling pathway is primarily involved in receptor desensitization, internalization, and the mediation of some of the adverse effects of opioids, such as respiratory depression and tolerance.[6][12] Following prolonged agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the µ-opioid receptor.[13] This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[12][13]

The binding of β-arrestin has several consequences:

-

Receptor Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, thereby terminating G-protein-mediated signaling.[13]

-

Receptor Internalization: β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery (e.g., clathrin and AP-2) to promote the internalization of the receptor into endosomes.[14] This removes the receptor from the cell surface, further contributing to desensitization.

-

Signal Transduction: In addition to its role in desensitization, β-arrestin can also act as a signal transducer itself by scaffolding various signaling proteins, including components of the MAPK pathway.[5]

Quantitative Data Summary (Based on U-47700)

The following tables summarize the available quantitative data for the parent compound, U-47700. It is hypothesized that the 3,4-difluoro substitution may alter these values.

Table 1: Opioid Receptor Binding Affinities of U-47700 and Metabolites

| Compound | Receptor | Ki (nM) | Source |

| U-47700 | µ-opioid | 11.1 | [3] |

| δ-opioid | 1220 | [3] | |

| κ-opioid | 287 | [3] | |

| N-desmethyl-U-47700 | µ-opioid | 206 | [3][15] |

| N,N-didesmethyl-U-47700 | µ-opioid | 4080 | [15][16] |

| Morphine (for comparison) | µ-opioid | 2.7 | [3] |

Table 2: In Vitro Functional Activity of U-47700

| Assay | Receptor | Parameter | Value (nM) | Source |

| Inhibition of cAMP accumulation | human µ-opioid | EC50 | 8.8 ± 4.9 | [17] |

| [35S]GTPγS Binding | mouse µ-opioid | EC50 | 44 | [15] |

| mouse δ-opioid | EC50 | 1700 | [15] | |

| mouse κ-opioid | EC50 | 400 | [15] |

Table 3: In Vivo Analgesic Potency of U-47700

| Test | Species | ED50 (mg/kg) | Source |

| Mouse Tail Flick Test | Mouse | 0.21 | [15] |

| Rat Hot Plate Test | Rat | 0.5 | [3] |

| Morphine (for comparison) | |||

| Mouse Tail Flick Test | Mouse | 2.5 | [15] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the characterization of novel synthetic opioids like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[18][19]

Objective: To determine the affinity of this compound for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.[19]

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).[19]

-

Test compound: this compound.

-

Non-specific binding control: Naloxone (B1662785) (10 µM).[19]

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, scintillation cocktail, and a liquid scintillation counter.[18]

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

-

For non-specific binding determination, add an excess of naloxone instead of the test compound.

-

Initiate the binding reaction by adding the cell membrane preparation (100-200 µg of protein).[18]

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[18]

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.[18]

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[18]

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[18]

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity.[20][21]

Objective: To determine the efficacy (EC50 and Emax) of this compound in inhibiting cAMP production.

Materials:

-

HEK293 cells stably expressing the µ-opioid receptor.

-

Assay medium (e.g., DMEM).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

Test compound: this compound.

Procedure:

-

Plate the cells in a suitable microplate and incubate overnight.

-

Pre-treat the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (in the presence of IBMX) to induce cAMP production. The test compound will inhibit this stimulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of the log concentration of the test compound.

-

Analyze the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to promote the interaction between the µ-opioid receptor and β-arrestin.[24][25]

Objective: To determine the efficacy (EC50 and Emax) of this compound in recruiting β-arrestin-2.

Materials:

-

Cells engineered for a β-arrestin recruitment assay (e.g., Tango, PathHunter, NanoBiT).[14][24][26] These cells typically co-express the µ-opioid receptor fused to one component of a reporter system and β-arrestin-2 fused to the complementary component.

-

Test compound: this compound.

-

Reference agonist (e.g., DAMGO).

-

Assay-specific substrate/reagents.

Procedure:

-

Plate the engineered cells in a microplate.

-

Add varying concentrations of the test compound or reference agonist to the wells.

-

Incubate for a period specified by the assay manufacturer to allow for receptor-β-arrestin interaction.

-

Add the detection reagents and measure the reporter signal (e.g., luminescence, fluorescence) using a plate reader.

-

Plot the signal as a function of the log concentration of the compound.

-

Analyze the data using a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Visualizations

Signaling Pathway Diagram

Caption: Presumed G-protein signaling pathway of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing a novel synthetic opioid.

Structure-Activity Relationship Diagram

Caption: Logical relationship of structural modifications to potential activity.

References

- 1. cfsre.org [cfsre.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Opioid receptor - Wikipedia [en.wikipedia.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Predicting G protein-coupled receptor downstream signaling by tissue expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.sg]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human mu-opiate receptor 1 (OPRM1) expressing cells | Office of Justice Programs [ojp.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 21. elifesciences.org [elifesciences.org]

- 22. researchgate.net [researchgate.net]

- 23. resources.revvity.com [resources.revvity.com]

- 24. biorxiv.org [biorxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

An In-depth Technical Guide on the Receptor Binding Affinity of U-47700 and the Predicted Profile of its 3,4-Difluoro Propyl Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the opioid receptor binding affinity of the synthetic opioid U-47700. Due to a lack of publicly available empirical data for its analog, 3,4-Difluoro propyl U-47700, this document leverages extensive structure-activity relationship (SAR) data for the U-47700 series to project a likely binding profile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for receptor binding assays and visualizing key concepts through signaling pathway and workflow diagrams.

Introduction

U-47700, chemically known as trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, is a potent synthetic opioid developed by Upjohn in the 1970s.[1][2] It is a selective agonist for the μ-opioid receptor (MOR), the primary target for many clinically used and illicit opioids.[1][2] The emergence of numerous U-47700 analogs, such as the 3,4-Difluoro propyl variant, on the novel psychoactive substance (NPS) market necessitates a thorough understanding of their potential pharmacological profiles to inform public health and safety responses.[3] This guide synthesizes the known receptor binding data for U-47700 and its primary metabolites and provides a framework for understanding how structural modifications, such as halogen substitution and N-alkylation, may influence receptor affinity and selectivity.

Receptor Binding Affinity of U-47700 and its Metabolites

U-47700 exhibits a high affinity and selectivity for the μ-opioid receptor over the δ-opioid (DOR) and κ-opioid (KOR) receptors.[1][2][4] Its primary metabolites, N-desmethyl-U-47700 and N,N-didesmethyl-U-47700, show a marked decrease in affinity for the μ-opioid receptor, suggesting they contribute less to the primary opioid effects of the parent compound.[1][2]

Data Presentation: Quantitative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of U-47700 and its metabolites for the μ, δ, and κ opioid receptors.

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference(s) |

| U-47700 | 11.1 | 1220 | 287 | [1] |

| U-47700 | 57 | 1105 | 653 | [4] |

| N-desmethyl-U-47700 | 206 | - | - | [1][2] |

| N,N-didesmethyl-U-47700 | 4080 | - | - | [1][2] |

| Morphine (for comparison) | 2.7 | - | - | [1] |

| Morphine (for comparison) | 5 | - | - | [4] |

Note: Variations in Ki values across different studies can be attributed to differences in experimental conditions, such as tissue preparation (e.g., rat brain homogenates vs. transfected cell lines) and radioligand used.

Structure-Activity Relationship (SAR) and Predicted Profile of this compound

Currently, there is no published receptor binding affinity data for this compound. However, SAR studies on U-47700 analogs provide insights into how specific structural modifications may alter its pharmacological activity.

-

Halogen Substitution on the Phenyl Ring: The 3,4-dichloro substitution on the phenyl ring of U-47700 is crucial for its high affinity for the μ-opioid receptor.[4] Replacing the chlorine atoms with fluorine atoms to create a 3,4-difluoro analog is expected to modulate this affinity. Generally, fluorine substitutions can alter the electronic properties and lipophilicity of a molecule, which in turn can affect receptor binding. The precise impact would require empirical testing.

-

N-Alkylation: The N-methyl group on the benzamide (B126) nitrogen is also important for U-47700's activity.[5] Replacing the N-methyl group with a larger N-propyl group would increase the steric bulk in this region of the molecule. This modification could potentially decrease the binding affinity for the μ-opioid receptor due to a less optimal fit within the receptor's binding pocket. Studies on other opioid series have shown that increasing the size of the N-alkyl substituent beyond a certain point often leads to a decrease in agonist potency or a switch to antagonist activity.

Based on these SAR principles, it is hypothesized that This compound may exhibit a lower binding affinity for the μ-opioid receptor compared to U-47700. However, without experimental data, this remains a projection.

Experimental Protocols

The following section details a standard methodology for determining the receptor binding affinity of a novel compound like this compound.

Radioligand Competition Binding Assay

This in vitro assay is a common method to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the μ, δ, and κ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptors (μ, δ, or κ).

-

Radioligands:

-

For μ-opioid receptor: [³H]DAMGO

-

For δ-opioid receptor: [³H]DPDPE

-

For κ-opioid receptor: [³H]U-69593

-

-

Test Compound: this compound

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

-

Determine IC₅₀: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.

-

Calculate Ki: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Signaling Pathway of a μ-Opioid Receptor Agonist

Caption: Canonical G-protein signaling pathway for a μ-opioid receptor agonist.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Conclusion

U-47700 is a potent and selective μ-opioid receptor agonist. While its primary metabolites show significantly reduced affinity, the parent compound's pharmacological profile underscores its potential for abuse and harm. The absence of empirical data for this compound highlights a critical knowledge gap. Based on established structure-activity relationships, it is predicted that this analog may have a lower affinity for the μ-opioid receptor than U-47700, though this requires experimental verification. The protocols and information provided in this guide are intended to facilitate further research into the pharmacology of emerging synthetic opioids to better understand their potential impact on public health.

References

- 1. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 3. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of the μ- and κ-opioid receptor activation by eight new synthetic opioids using the [35 S]-GTPγS assay: U-47700, isopropyl U-47700, U-49900, U-47931E, N-methyl U-47931E, U-51754, U-48520, and U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of 3,4-Difluoro propyl U-47700: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro metabolism of 3,4-Difluoro propyl U-47700, a synthetic opioid of the U-47700 series. Due to the limited direct research on this specific analog, this document extrapolates its metabolic fate based on established data from the parent compound, U-47700, and other structurally related synthetic opioids. This guide outlines the probable metabolic pathways, detailed experimental protocols for their elucidation, and structured tables for data presentation. The included visualizations of metabolic pathways and experimental workflows are intended to facilitate a deeper understanding and guide future research in the forensic and toxicological analysis of this emerging psychoactive substance.

Introduction

The U-47700 series of synthetic opioids continues to be a significant concern in public health and forensic toxicology. These compounds are potent µ-opioid receptor agonists, and their clandestine production and distribution pose substantial risks to users. This compound is a less-studied analog, and understanding its metabolic profile is crucial for developing reliable analytical methods for its detection in biological samples and for assessing its pharmacological and toxicological properties.

The metabolism of xenobiotics, particularly psychoactive substances, is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. For synthetic opioids like U-47700, the main metabolic transformations involve N-dealkylation and hydroxylation. It is highly probable that this compound undergoes similar biotransformations. This guide provides a predictive overview of these pathways and the experimental means to verify them.

Predicted Metabolic Pathways

Based on the known metabolism of U-47700, the primary metabolic pathways for this compound are predicted to be N-dealkylation of the propyl group and the dimethylamino group on the cyclohexane (B81311) ring, as well as potential hydroxylation of the cyclohexane ring. Phase II metabolism, such as glucuronidation, may also occur on hydroxylated metabolites.

The following diagram illustrates the predicted primary metabolic pathways for this compound.

Experimental Protocols

The following protocols are detailed methodologies for conducting in vitro metabolism studies of this compound using human liver microsomes (HLM) and S9 fractions.

Materials and Reagents

-

This compound analytical standard

-

Pooled human liver microsomes (HLM)

-

Pooled human liver S9 fraction

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Internal standard (IS) (e.g., a deuterated analog of U-47700)

Incubation with Human Liver Microsomes (HLM)

-

Prepare a stock solution of this compound in methanol or another suitable organic solvent.

-

In a microcentrifuge tube, combine HLM (final protein concentration typically 0.5-1.0 mg/mL), phosphate buffer, and the this compound stock solution (final substrate concentration typically 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

Incubation with S9 Fraction

The protocol for the S9 fraction is similar to that for HLM, but the S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolism. For Phase II reactions, cofactors such as UDPGA (for glucuronidation) should be included in the incubation mixture.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Metabolite Identification: Monitor for the parent compound and predicted metabolites using Multiple Reaction Monitoring (MRM) or by searching for expected mass shifts (e.g., -42 Da for N-depropylation, -14 Da for N-demethylation, +16 Da for hydroxylation).

The following diagram illustrates a typical experimental workflow for these studies.

Data Presentation

The following tables are templates for summarizing quantitative data from in vitro metabolism studies of this compound.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Time (min) | Mean Peak Area Ratio (Analyte/IS) | % Parent Compound Remaining |

| 0 | 100 | |

| 5 | ||

| 15 | ||

| 30 | ||

| 60 | ||

| 120 |

Table 2: Formation of Predicted Metabolites of this compound over Time in HLM

| Time (min) | N-despropyl Metabolite (Peak Area Ratio) | N-desmethyl Metabolite (Peak Area Ratio) | N,N-didesmethyl Metabolite (Peak Area Ratio) | Hydroxylated Metabolite (Peak Area Ratio) |

| 0 | ||||

| 5 | ||||

| 15 | ||||

| 30 | ||||

| 60 | ||||

| 120 |

Table 3: Summary of In Vitro Intrinsic Clearance and Half-Life

| Parameter | Value |

| Intrinsic Clearance (CLint) (µL/min/mg protein) | |

| In Vitro Half-Life (t1/2) (min) |

For comparative purposes, the known major metabolites of the parent compound, U-47700, are presented below.

Table 4: Known Major Metabolites of U-47700

| Metabolite | Metabolic Reaction |

| N-desmethyl-U-47700 | N-demethylation |

| N,N-didesmethyl-U-47700 | N-demethylation |

Conclusion

While direct experimental data on the in vitro metabolism of this compound is not yet available, this guide provides a robust predictive framework based on the well-documented metabolic pathways of its parent compound, U-47700. The primary anticipated routes of metabolism are N-dealkylation and hydroxylation, catalyzed by cytochrome P450 enzymes. The detailed experimental protocols and data presentation formats provided herein are intended to serve as a valuable resource for researchers in forensic science, toxicology, and drug development to systematically investigate the biotransformation of this and other emerging synthetic opioids. Experimental verification of these predicted pathways is essential for the development of sensitive and specific analytical methods for the detection of this compound and its metabolites in biological matrices.

Pharmacological Profile of U-47700 and its Analogs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of the synthetic opioid U-47700 and its analogs, with a particular focus on available data for 3,4-Difluoro-U-47700. U-47700, a potent and selective μ-opioid receptor (MOR) agonist, has been the subject of significant interest due to its illicit use and potential for harm.[1][2] This document collates available preclinical data, including receptor binding affinities, in vitro efficacy, and in vivo pharmacological effects, to serve as a resource for researchers in the fields of pharmacology, toxicology, and drug development. While in-depth pharmacological data on many of its analogs, including 3,4-Difluoro-U-47700, are scarce, this guide synthesizes the existing information to provide a foundational understanding of this class of compounds.

Introduction

U-47700, chemically known as trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, is a synthetic opioid developed in the 1970s.[1][3] It is a structural isomer of AH-7921 and emerged from research aimed at developing potent analgesics.[4] U-47700 and its analogs are characterized by their high affinity and selectivity for the μ-opioid receptor.[1] The emergence of numerous analogs on the illicit drug market necessitates a thorough understanding of their pharmacological properties to inform public health and safety responses.[2] This guide focuses on the core pharmacological characteristics of U-47700 as a representative compound of its class, and includes the limited available information on its difluorinated analog, 3,4-Difluoro-U-47700.

Pharmacodynamics

Receptor Binding Profile

U-47700 is a potent agonist at the μ-opioid receptor.[1] Radioligand binding assays have been employed to determine its affinity for various opioid receptors. The data consistently show a high affinity for the μ-opioid receptor and significantly lower affinity for the δ- and κ-opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki) of U-47700 and Metabolites

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

| U-47700 | 11.1 ± 0.4 | 1220 ± 82 | 287 ± 24 | [3][4] |

| N-desmethyl-U-47700 | 206 | - | - | [1][3] |

| N,N-didesmethyl-U-47700 | 4080 | - | - | [1] |

| Morphine | 2.7 | - | - | [3] |

Note: Data are presented as mean ± standard error of the mean where available. A lower Ki value indicates a higher binding affinity.

In Vitro Efficacy

Functional assays, such as the [³⁵S]GTPγS binding assay, have confirmed that U-47700 acts as a full agonist at the μ-opioid receptor.[1] Studies in cell lines expressing the human μ-opioid receptor (hMOR) have demonstrated its ability to inhibit cAMP accumulation, a hallmark of Gαi-coupled receptor activation. For U-47700, the EC50 value for the inhibition of cAMP accumulation has been reported to be 8.8 ± 4.9 nmol L−1.[5]

In Vivo Pharmacology

Analgesic Effects

In animal models, U-47700 exhibits potent analgesic properties. The analgesic potency of U-47700 has been shown to be approximately 7.5 to 10 times greater than that of morphine.[3][6]

Table 2: In Vivo Analgesic Potency of U-47700

| Species | Test | U-47700 ED₅₀ (mg/kg) | Morphine ED₅₀ (mg/kg) | Reference |

| Mouse | Tail Flick | 0.21 | 2.5 | [1] |

| Rat | Hot Plate | 0.5 (s.c.) | - | [3] |

ED₅₀: The dose required to produce a maximal effect in 50% of the population. s.c.: subcutaneous administration.

Other In Vivo Effects

Besides analgesia, U-47700 administration in rats has been shown to induce typical opioid-mediated effects such as catalepsy and hypothermia at higher doses.[3] The cataleptic effect, measured as the dose required to induce catalepsy in 50% of the animals (ED₅₀), was found to be 1.7 mg/kg (s.c.) in rats.[3]

Pharmacokinetics and Metabolism

Studies in rats have shown that after subcutaneous administration, plasma concentrations of U-47700 rise linearly with increasing doses.[3] The metabolism of U-47700 primarily involves N-demethylation to form N-desmethyl-U-47700 and N,N-didesmethyl-U-47700.[1][3] These metabolites have significantly lower affinity for the μ-opioid receptor and are not thought to contribute significantly to the pharmacological activity of the parent compound.[1][4]

Profile of 3,4-Difluoro-U-47700

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity of a compound to specific receptors.

-

General Protocol:

-

Tissue Preparation: Brain tissue from rodents (e.g., rats) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the cell membranes containing the opioid receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound (e.g., U-47700).

-

Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

-

In Vivo Analgesia (Hot Plate Test)

-

Objective: To assess the analgesic effect of a compound in animals.

-

General Protocol:

-

Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).

-

Baseline Measurement: The baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each animal before drug administration.

-

Drug Administration: The test compound (e.g., U-47700) or a vehicle control is administered to the animals (e.g., via subcutaneous injection).

-

Post-treatment Measurement: At specific time points after drug administration, the latency to the nociceptive response is measured again.

-

Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ is then calculated from the dose-response curve.

-

Visualizations

Caption: Signaling pathway of U-47700 at the μ-opioid receptor.

Caption: Workflow for assessing in vivo analgesic activity.

References

- 1. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 2. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. U-47700 - Wikipedia [en.wikipedia.org]

- 5. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human mu-opiate receptor 1 (OPRM1) expressing cells | National Institute of Justice [nij.ojp.gov]

- 6. researchgate.net [researchgate.net]

- 7. cfsre.org [cfsre.org]

Navigating the Physicochemical Landscape of 3,4-Difluoro propyl U-47700: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of 3,4-Difluoro propyl U-47700. It is critical to note that, at the time of publication, specific experimental data for this analog is not publicly available. The information presented herein is largely extrapolated from data available for the closely related compound, 3,4-difluoro U-47700 (the N-methyl analog), and established principles of laboratory practice for novel psychoactive substances. All protocols and data should be considered illustrative and require empirical validation for this compound.

Introduction

The emergence of novel synthetic opioids presents a continuous challenge to the scientific and medical communities. Among these is the U-47700 series of compounds, known for their potent agonism at the µ-opioid receptor.[1][2] This guide focuses on a specific, less-documented analog, this compound. Understanding the fundamental physicochemical properties of such compounds, namely their solubility in common laboratory solvents and their stability under various storage conditions, is a prerequisite for accurate analytical quantification, pharmacological assessment, and the development of safe handling procedures.

This whitepaper outlines generalized, yet detailed, experimental protocols for determining these crucial parameters. It also presents available data for the analogous compound, 3,4-difluoro U-47700, to provide a comparative baseline.

Solubility Profile

The solubility of a compound is a critical factor in the preparation of stock solutions, analytical standards, and formulations for in vitro and in vivo studies. While no specific solubility data for this compound has been published, the data for the N-methyl analog, 3,4-difluoro U-47700, offers a valuable point of reference.

Table 1: Solubility of 3,4-difluoro U-47700 in Common Laboratory Solvents

| Solvent | Solubility |

| Dimethylformamide (DMF) | 20 mg/mL[3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[3] |

| Ethanol | 10 mg/mL[3] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL[3] |

It is anticipated that this compound will exhibit a similar solubility profile, though the presence of the larger propyl group may slightly alter these values.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound.

Objective: To determine the approximate solubility of this compound in a panel of common laboratory solvents.

Materials:

-

This compound (as a crystalline solid)

-

Selected solvents (e.g., Dimethylformamide, Dimethyl sulfoxide, Ethanol, Methanol, Acetonitrile, Deionized Water, Phosphate-Buffered Saline pH 7.4)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials.

-

Vortex the vials vigorously for 2 minutes.

-

Place the vials on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully remove an aliquot of the supernatant from each vial, ensuring no solid material is disturbed.

-

Prepare a series of dilutions of the supernatant with an appropriate solvent.

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.

-

-

Data Interpretation:

-

The concentration of the saturated supernatant represents the solubility of the compound in that solvent at the specified temperature.

-

Stability Profile

The stability of a research compound is crucial for ensuring the accuracy and reproducibility of experimental results. For the analog 3,4-difluoro U-47700, a stability of ≥ 5 years is reported when stored at -20°C.[3] It is plausible that this compound will exhibit similar long-term stability under these conditions. However, stability in solution and under various environmental stressors should be empirically determined.

Experimental Protocol for Stability Assessment

The following protocol outlines a general procedure for assessing the stability of this compound in a specific solvent.

Objective: To evaluate the short-term and long-term stability of this compound in solution under different storage conditions.

Materials:

-

Stock solution of this compound of a known concentration in a relevant solvent (e.g., Methanol).

-

Storage vials (amber and clear).

-

Temperature-controlled environments (e.g., refrigerator at 4°C, freezer at -20°C, benchtop at room temperature ~25°C).

-

Light source for photostability testing.

-

HPLC-UV or LC-MS/MS system.

Procedure:

-

Sample Preparation:

-

Prepare a homogenous stock solution of this compound.

-

Aliquot the stock solution into multiple amber and clear vials.

-

-

Storage Conditions and Time Points:

-

Store sets of vials under the following conditions:

-

-20°C (long-term)

-

4°C (short-term)

-

Room temperature (~25°C) in the dark (benchtop stability)

-

Room temperature (~25°C) exposed to light (photostability)

-

-

Define time points for analysis (e.g., 0, 24, 48, 72 hours for short-term; 1, 2, 4, 8, 12 weeks for long-term).

-

-

Sample Analysis:

-

At each time point, retrieve a vial from each storage condition.

-

Analyze the sample using a validated stability-indicating HPLC-UV or LC-MS/MS method. This method should be able to separate the parent compound from any potential degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the initial concentration of this compound remaining at each time point.

-

A compound is often considered stable if the concentration remains within ±10% of the initial concentration.

-

Presumed Mechanism of Action: µ-Opioid Receptor Signaling

U-47700 and its analogs are known to act as agonists at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).[1][2] The binding of an agonist like this compound is expected to initiate a cascade of intracellular events.

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o). This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. The activated Gα-GTP subunit then dissociates from the Gβγ dimer.

Both the Gαi/o-GTP subunit and the Gβγ dimer can modulate downstream effectors. A primary action of the Gαi/o subunit is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ dimer can, among other actions, activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels. The collective result of these actions is a hyperpolarization of the neuron and a reduction in neurotransmitter release, leading to the analgesic and other effects characteristic of opioid agonists.

Conclusion

While a comprehensive understanding of the physicochemical properties of this compound awaits empirical investigation, this guide provides a foundational framework for researchers. By leveraging data from the closely related analog, 3,4-difluoro U-47700, and employing standardized experimental protocols, scientists can systematically characterize the solubility and stability of this novel compound. Such data are indispensable for ensuring the quality and integrity of future research into its analytical detection, pharmacology, and toxicology. The presumed mechanism of action via the µ-opioid receptor aligns with the known pharmacology of the U-47700 series, providing a solid basis for hypothesis-driven investigation. It is imperative that any laboratory working with this compound conduct its own thorough validation of these fundamental properties.

References

A Technical Examination of U-47700 and its Difluoro Propyl Analog: A Structural and Pharmacological Comparison

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the synthetic opioid U-47700 and its lesser-known analog, 3,4-Difluoro propyl U-47700. The focus is on their structural distinctions, with an in-depth look at the available pharmacological data for U-47700. While extensive research has been conducted on U-47700, a notable scarcity of published scientific literature exists for its 3,4-difluoro propyl counterpart, limiting a direct quantitative comparison.

Core Structural Differences

The fundamental structural variance between U-47700 and this compound lies in two key modifications to the U-47700 scaffold. U-47700 is chemically identified as trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide[1]. In contrast, this compound, with the IUPAC name N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propylbenzamide and CAS number 2741276-45-7, exhibits the following alterations:

-

Halogen Substitution on the Benzene Ring: The two chlorine atoms at the 3 and 4 positions of the phenyl ring in U-47700 are replaced with fluorine atoms in its difluoro analog.

-

N-Alkyl Group Modification: The N-methyl group attached to the benzamide (B126) nitrogen in U-47700 is substituted with a larger N-propyl group in this compound.

These seemingly minor changes can significantly impact the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn are expected to influence its pharmacological profile, including receptor binding affinity, efficacy, and metabolic stability.

Pharmacological Profile of U-47700

U-47700 is a potent and selective agonist of the μ-opioid receptor (MOR)[1]. Its pharmacological characteristics have been documented in several preclinical studies.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity of U-47700 for various opioid receptors. The data consistently show a high affinity for the μ-opioid receptor.

| Compound | Receptor | Kᵢ (nM) | Reference |

| U-47700 | μ-opioid (rat brain) | 11.1 | [1] |

| δ-opioid (rat brain) | 1220 | [1] | |

| κ-opioid (rat brain) | 287 | [1] | |

| Morphine | μ-opioid (rat brain) | 2.7 | [1] |

In Vivo Potency

In animal models, U-47700 has demonstrated significantly greater analgesic potency than morphine. For instance, in a mouse hot plate test, U-47700 was found to be approximately 7.5 times more potent than morphine[2].

Structure-Activity Relationships (SAR) of U-47700 Analogs

While specific data for this compound is unavailable, general structure-activity relationships for U-47700 analogs provide some insight into the potential effects of the observed structural modifications.

-

Substitution on the Benzene Ring: The nature and position of substituents on the phenyl ring are critical for opioid receptor affinity and selectivity. The 3,4-dichloro substitution in U-47700 is known to contribute to its high potency. The replacement of chlorine with fluorine, another halogen with different electronegativity and atomic radius, would be expected to alter the electronic properties of the aromatic ring and its interaction with the receptor binding pocket.

-

N-Alkyl Substitution: The size and nature of the N-alkyl group on the benzamide can influence μ-opioid receptor affinity. While the N-methyl group in U-47700 is associated with high potency, increasing the alkyl chain length can have varied effects. It is plausible that the N-propyl group in this compound could alter the compound's affinity and/or efficacy at the μ-opioid receptor compared to the N-methyl parent compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of U-47700 are available in the scientific literature. Due to the lack of published research on this compound, specific protocols for this analog are not available. However, the general methodologies used for U-47700 would likely be applicable.

General Synthesis of U-47700 Analogs

A common synthetic route for U-47700 and its analogs involves the coupling of a substituted benzoyl chloride with trans-N,N'-dimethyl-1,2-cyclohexanediamine. For this compound, this would involve reacting 3,4-difluorobenzoyl chloride with trans-N-propyl-N'-methyl-1,2-cyclohexanediamine. The synthesis would typically involve the following conceptual steps:

References

CAS number and molecular weight of 3,4-Difluoro propyl U-47700

Technical Guide: 3,4-Difluoro propyl U-47700

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of this compound. It is intended for research and informational purposes only. The pharmacological and toxicological properties of this compound have not been extensively studied, and much of the information regarding its mechanism of action is inferred from the parent compound, U-47700.

Introduction

This compound is a synthetic opioid that is structurally related to U-47700, a potent μ-opioid receptor agonist developed by Upjohn in the 1970s.[1] Like its parent compound, it is categorized as a utopioid and is intended for research and forensic applications.[2][3] The introduction of fluorine atoms and the substitution of a propyl group for the N-methyl group are expected to modulate the compound's pharmacological properties, including receptor binding affinity, potency, and metabolic stability. This guide summarizes the known chemical properties of this compound and presents inferred biological activity and experimental methodologies based on comprehensive studies of U-47700.

Chemical and Physical Properties

The fundamental chemical and physical data for this compound are presented below. This information is critical for its accurate identification, handling, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 2741276-45-7 | [3][4] |

| Molecular Formula | C₁₈H₂₆F₂N₂O | [4][5] |

| Molecular Weight | 324.41 g/mol | [2][4] |

| IUPAC Name | N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propylbenzamide | [4] |

| Canonical SMILES | CCCN(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)F)F | [4] |

| InChI Key | RVTOLUMXMICZQI-IAGOWNOFSA-N | [4][5] |

Inferred Pharmacology and Mechanism of Action

While specific pharmacological data for this compound is not available in peer-reviewed literature, its mechanism of action is presumed to be similar to that of U-47700, which is a potent and selective agonist of the μ-opioid receptor (MOR).[6]

Opioid Receptor Binding

U-47700 demonstrates a high affinity for the μ-opioid receptor, with significantly lower affinity for the κ-opioid and δ-opioid receptors.[1][7] This selectivity profile is characteristic of many classical opioid analgesics. The binding affinities for the parent compound U-47700 are summarized below.

| Receptor | Binding Affinity (Ki, nM) |

| μ-Opioid Receptor (MOR) | 11.1 ± 0.4 |

| κ-Opioid Receptor (KOR) | 287 ± 24 |

| δ-Opioid Receptor (DOR) | 1220 ± 82 |

| Data derived from studies on the parent compound U-47700.[1] |

Signaling Pathway

As a μ-opioid receptor agonist, this compound is expected to activate the canonical G-protein coupled receptor signaling pathway. Upon binding, it induces a conformational change in the receptor, leading to the activation of the inhibitory G-protein, Gαi/o. This initiates a cascade that inhibits adenylyl cyclase, reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulates ion channel activity, ultimately leading to a reduction in neuronal excitability and neurotransmitter release.[8]

Caption: Inferred μ-Opioid Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for this compound have not been published. The following methodologies are based on standard practices for characterizing novel synthetic opioids and are adapted from studies involving U-47700.

General Workflow for Pharmacological Characterization

The characterization of a novel opioid analog typically follows a multi-step process from initial analysis to in vivo assessment.

References

- 1. U-47700 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Labchem Catalog [labchem.com.my]

- 4. This compound | 2741276-45-7 | Benchchem [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market | MDPI [mdpi.com]

- 7. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human mu-opiate receptor 1 (OPRM1) expressing cells | Office of Justice Programs [ojp.gov]

Potential Metabolites of 3,4-Difluoro propyl U-47700 in Human Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated metabolic fate of the novel synthetic opioid, 3,4-Difluoro propyl U-47700, when incubated with human liver microsomes (HLM). Due to the structural similarity to the well-studied synthetic opioid U-47700, this document extrapolates its known metabolic pathways to predict the biotransformation of its 3,4-difluoro propyl analog. The primary metabolic routes are expected to involve N-dealkylation and hydroxylation.

Predicted Metabolic Pathways

The metabolism of U-47700 in human liver microsomes primarily involves Phase I reactions, specifically N-demethylation and hydroxylation.[1][2] It is hypothesized that this compound undergoes a similar metabolic cascade. The initial and most significant metabolic step is the removal of one of the N-methyl groups, leading to the formation of N-desmethyl-3,4-Difluoro propyl U-47700.[2] A subsequent demethylation can occur, resulting in the N,N-didesmethyl metabolite.[1][3] Additionally, hydroxylation of the cyclohexyl ring is a likely metabolic pathway.[1]

Based on studies of the parent compound U-47700, N-desmethyl-U-47700 is identified as the primary metabolite in human liver microsome incubations.[2] The N,N-didesmethyl and hydroxylated metabolites are also significant.[1][3] While the desmethyl metabolites of U-47700 have shown negligible affinity for opioid receptors, understanding the full metabolic profile is crucial for toxicological and forensic analysis.[4]

Quantitative Data Summary

While no specific quantitative data for the metabolites of this compound in human liver microsomes is currently available, the following table summarizes the concentrations of U-47700 and its major metabolites found in human blood samples from authentic forensic cases. This data provides an indication of the relative abundance of these metabolites in vivo.

| Analyte | Concentration Range (ng/mL) | Matrix | Reference |

| U-47700 | 83 - 24,000 | Blood | [3] |

| N-desmethyl-U-47700 | 2.0 - 7,520 | Blood | [3] |

| N,N-didesmethyl-U-47700 | 18 - 1,947 | Blood | [3] |

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolism study of a novel synthetic opioid using human liver microsomes, based on established protocols for U-47700.[5][6]

1. Materials and Reagents:

-

Pooled human liver microsomes (HLM) from multiple donors.

-

The test compound (this compound).

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH), 20 mM solution.

-

Phosphate buffer, 100 mM, pH 7.4.

-

Acetonitrile (B52724) (cold) for reaction termination.

-

Internal standard (e.g., U-47700-D6).

-

LC-MS grade water and organic solvents.

2. Incubation Procedure:

-

Pre-incubate a mixture of HLM and the test compound in phosphate buffer in a water bath at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the 20 mM NADPH solution.

-

Incubate the samples at 37°C with gentle agitation for a specified time course (e.g., up to 90 minutes).[5]

-

Terminate the reaction by adding an equal volume of cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Include control samples: a zero-time point with the test compound and a sample for the longest time point without the addition of NADPH.[5]

3. Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture.

-

Centrifuge the samples to pellet the precipitated proteins (e.g., 3000 rpm for 5 minutes).[5]

-

Transfer the supernatant to a new tube for analysis.

-

The supernatant can be directly injected into the LC-MS/MS system or further diluted if necessary.

4. Analytical Methodology (LC-MS/MS):

-

Chromatographic Separation: Utilize a C18 column (e.g., Poroshell 120 C18) for separation of the parent compound and its metabolites.[3] An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode is commonly used.[3] Detection is performed in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for the parent drug and its expected metabolites.

Conclusion

The metabolic profile of this compound in human liver microsomes is predicted to closely mirror that of U-47700, with N-dealkylation and hydroxylation being the predominant pathways. The primary metabolite is expected to be N-desmethyl-3,4-Difluoro propyl U-47700. The provided experimental protocol offers a robust framework for the in vitro characterization of its metabolites. Further studies are essential to confirm these predicted pathways and to quantify the formation of each metabolite, which is critical for a comprehensive understanding of the pharmacology and toxicology of this novel synthetic opioid.

References

- 1. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. U-47700 - Wikipedia [en.wikipedia.org]

- 5. Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application [mdpi.com]

- 6. Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3,4-Difluoro propyl U-47700

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Quantitative Data for U-47700 Analysis

The following tables summarize the quantitative data from validated analytical methods for the detection of U-47700. These parameters can serve as a starting point for the validation of methods for 3,4-Difluoro propyl U-47700.

Table 1: LC-MS/MS Method Performance for U-47700 in Biological Samples

| Parameter | Urine[1] | Blood[2] |

| Analytical Range | 1 - 1,250 ng/mL | 1 - 1,000 ng/mL |

| Limit of Detection (LOD) | 1 ng/mL | Not Reported |

| Limit of Quantitation (LOQ) | 1 ng/mL | 1 ng/mL |

| Intra-assay Precision | Not Reported | 1.1 - 20.2% |

| Inter-assay Precision | Not Reported | 2.9 - 13.0% |

| Intra-assay Accuracy | Not Reported | -18.9 - 9% |

| Inter-assay Accuracy | Not Reported | -11.4 - 3.3% |

| Extraction Efficiency | Not Reported | 53.0 - 118% |

| Matrix Effects | Not Reported | 54.0 - 119% |

Table 2: LC-MS/MS Method for U-47700 and its Metabolites in Blood [2]

| Analyte | Calibration Range (ng/mL) |

| U-47700 | 1 - 1000 |

| N-desmethyl-U-47700 | 1 - 1000 |

| N,N-didesmethyl-U-47700 | 1 - 1000 |

Experimental Protocols

Protocol 1: Qualitative Analysis of 3,4-Difluoro-U-47700 by GC-MS

This protocol is adapted from the analytical methods reported by the Center for Forensic Science Research and Education (CFSRE)[3].

1. Sample Preparation:

-

Dilute the drug material in methanol (B129727) to an appropriate concentration.

2. GC-MS Instrumentation and Conditions:

-

Instrument: Agilent 5975 Series GC/MSD System or equivalent.

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent.

-

Carrier Gas: Helium at a flow rate of 1.46 mL/min.

-

Injection Port Temperature: 265 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 50 °C for 0 minutes.

-

Ramp: 30 °C/min to 340 °C.

-

Hold: 2.3 minutes at 340 °C.

-

-

Transfer Line Temperature: 300 °C.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Mass Scan Range: 40-550 m/z.

-

Threshold: 250.

3. Data Analysis:

-

Compare the retention time and mass spectrum of the analyte with a certified reference standard for 3,4-Difluoro-U-47700. The expected retention time is approximately 5.88 minutes[3].

Protocol 2: Qualitative Analysis of 3,4-Difluoro-U-47700 by LC-QTOF-MS

This protocol is also based on the analytical methods reported by the CFSRE[3].

1. Sample Preparation:

-

Dilute the drug material in an appropriate solvent (e.g., methanol or mobile phase).

2. LC-QTOF-MS Instrumentation and Conditions:

-

Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS system or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0 min: 5% B.

-

12 min: 95% B.

-

14 min: 95% B.

-

14.1 min: 5% B.

-

16 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Gas Temperature: 325 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

Fragmentor Voltage: 120 V.

-

Capillary Voltage: 3500 V.

-

Skimmer Voltage: 65 V.

-

TOF MS Scan Range: 100-510 Da.

3. Data Analysis:

-

The expected retention time for 3,4-Difluoro-U-47700 is approximately 5.19 minutes[3].

-

The exact mass of the protonated molecule [M+H]+ is 297.1773[3]. Compare the measured mass with the theoretical mass for positive identification.

Protocol 3: Quantitative Analysis of U-47700 in Blood by LC-MS/MS

This protocol is based on a validated method for the quantification of U-47700 and its metabolites in blood and can be adapted for this compound[2].

1. Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of blood, add an internal standard (e.g., U-47700-d6).

-

Perform a solid-phase extraction (SPE) using an appropriate SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

-

Instrument: Agilent 1200 liquid chromatograph with a 6410 triple quadrupole mass spectrometer or equivalent.

-

Column: Poroshell 120 C18 (100 x 3 mm i.d., 2.7 µm particle size) or equivalent.

-

Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile with 0.2% formic acid and 2 mM ammonium formate.

-

Chromatographic Conditions: Isocratic at 60% A and 40% B.

-

Flow Rate: 0.5 mL/min.

-

Acquisition Time: 3 minutes.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Vaporizing Temperature: 350 °C.

-

Nebulizing Gas Pressure: 40 psi.

-

Drying Gas Flow: 9 L/min.

-

Capillary Potential: 3.5 kV.

3. Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM):

-

Develop and optimize MRM transitions for this compound and a suitable internal standard. For U-47700, characteristic transitions are monitored.

4. Calibration and Quantification:

-

Prepare a calibration curve using blank blood spiked with known concentrations of this compound and the internal standard.

-

Analyze the calibration standards and unknown samples.

-

Quantify the analyte concentration based on the peak area ratio of the analyte to the internal standard.

Visualizations

References

Application Note and Protocol for the GC-MS Analysis of 3,4-Difluoro-U-47700

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Difluoro-U-47700 is a novel synthetic opioid and an analog of U-47700, a potent μ-opioid receptor agonist.[1][2] The illicit production and abuse of synthetic opioids, including U-47700 and its analogs, pose a significant public health risk, necessitating reliable analytical methods for their detection and quantification in various matrices.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of synthetic opioids due to its high sensitivity and specificity.[6] This document provides a detailed protocol for the analysis of 3,4-Difluoro-U-47700 using GC-MS, including sample preparation, instrument parameters, and data analysis. While specific quantitative data for 3,4-Difluoro-U-47700 is not extensively available, this protocol is based on established methods for U-47700 and other synthetic opioids and provides a strong foundation for method development and validation.[7][8][9]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of U-47700, which can be used as a starting point for the validation of a method for 3,4-Difluoro-U-47700. It is crucial to validate these parameters for the specific analyte and matrix of interest.

| Parameter | Value Range (for U-47700) | Reference |

| Limit of Detection (LOD) | 0.05 - 1 ng/mL | [10][11] |

| Limit of Quantification (LOQ) | 1 ng/mL | [7] |

| Linearity (R²) | ≥ 0.99 | [7] |

| Recovery | 80.0% - 100.0% | [7] |

| Intra-day Precision (CV%) | 1% - 3% | [7] |

| Inter-day Precision (CV%) | 1% - 14% | [7] |

| Accuracy | 92% - 102% | [7] |

Experimental Protocol

This protocol outlines the steps for the analysis of 3,4-Difluoro-U-47700 in a seized material or biological matrix (e.g., blood, urine).

1. Materials and Reagents

-

3,4-Difluoro-U-47700 reference standard

-

Internal Standard (IS) (e.g., U-47700-d6)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Saturated borate (B1201080) buffer (pH 9)

-

Hydrochloric acid (0.1 M)

-

Sodium sulfate (B86663) (anhydrous)

-

Solid Phase Extraction (SPE) cartridges (if required for complex matrices)

2. Sample Preparation

For Seized Material (e.g., powder):

-

Accurately weigh 1 mg of the homogenized powder.

-

Dissolve the powder in 10 mL of methanol to create a 100 µg/mL stock solution.

-

Prepare working solutions by serial dilution in methanol.

-

Dilute an aliquot of the working solution with methanol to a final concentration within the calibrated range of the instrument.

-

Add the internal standard to the final solution.

For Biological Matrices (e.g., Blood/Urine) using Liquid-Liquid Extraction (LLE):

-

To 1 mL of the biological sample (e.g., blood, urine), add the internal standard.

-

Add 1 mL of saturated borate buffer (pH 9) and vortex for 30 seconds.

-

Add 5 mL of 1-chlorobutane and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol.

-

Inject 1 µL into the GC-MS system.

3. GC-MS Instrumentation and Parameters

The following parameters are based on a published method for 3,4-Difluoro-U-47700 and can be adapted for other GC-MS systems.[1]

-

Gas Chromatograph: Agilent 5975 Series GC or equivalent

-

Mass Spectrometer: Agilent 5975 Series MSD or equivalent

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar capillary column.[1]

-

Carrier Gas: Helium at a constant flow of 1.46 mL/min.[1]

-

Injection Port Temperature: 265°C.[1]

-

Injection Mode: Splitless.[1]

-

Injection Volume: 1 µL.[1]

-

Oven Temperature Program:

-

Transfer Line Temperature: 300°C.[1]

-

MS Source Temperature: 230°C.[1]

-

MS Quadrupole Temperature: 150°C.[1]

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: 40-550 m/z.[1]

-

Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

4. Data Analysis

-

Qualitative Identification: Compare the retention time and the mass spectrum of the analyte in the sample to that of a certified reference standard. The mass spectrum of 3,4-Difluoro-U-47700 should be compared with a library spectrum if available.

-

Quantitative Analysis: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the sample can then be determined from this curve.

Visualizations

Caption: Workflow for the GC-MS analysis of 3,4-Difluoro-U-47700.

References

- 1. cfsre.org [cfsre.org]

- 2. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Evaluation of portable gas chromatography-mass spectrometry (GC-MS) for the analysis of fentanyl, fentanyl analogs, and other synthetic opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioid...: Ingenta Connect [ingentaconnect.com]

- 6. mdpi.com [mdpi.com]

- 7. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. U-47700 | C16H22Cl2N2O | CID 71719125 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Identification of 3,4-Difluoro propyl U-47700 by LC-TOF-MS

For Researchers, Scientists, and Drug Development Professionals